molecular formula C12H8F3N3O2S B2531830 4,6(1H,5H)-Pyrimidinedione, dihydro-2-thioxo-5-[[[3-(trifluoromethyl)phenyl]amino]methylene]- CAS No. 16357-48-5

4,6(1H,5H)-Pyrimidinedione, dihydro-2-thioxo-5-[[[3-(trifluoromethyl)phenyl]amino]methylene]-

Cat. No.: B2531830
CAS No.: 16357-48-5
M. Wt: 315.27
InChI Key: UANDNCWPTXDTSG-UHFFFAOYSA-N
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Description

The compound 4,6(1H,5H)-Pyrimidinedione, dihydro-2-thioxo-5-[[[3-(trifluoromethyl)phenyl]amino]methylene]- belongs to the pyrimidinedione family, characterized by a six-membered ring with two ketone groups and a thioxo substitution. Its unique structural feature—the [[3-(trifluoromethyl)phenyl]amino]methylene group at the 5-position—confers distinct electronic and steric properties, influencing reactivity, solubility, and biological interactions. This analysis compares it with structurally related pyrimidinedione derivatives to highlight substituent-driven variations in physicochemical and functional attributes.

Properties

IUPAC Name

6-hydroxy-2-sulfanylidene-5-[[3-(trifluoromethyl)phenyl]iminomethyl]-1H-pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3N3O2S/c13-12(14,15)6-2-1-3-7(4-6)16-5-8-9(19)17-11(21)18-10(8)20/h1-5H,(H3,17,18,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKVVJMKXGTZERT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N=CC2=C(NC(=S)NC2=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501121482
Record name Dihydro-2-thioxo-5-[[[3-(trifluoromethyl)phenyl]amino]methylene]-4,6(1H,5H)-pyrimidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501121482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16357-48-5
Record name Dihydro-2-thioxo-5-[[[3-(trifluoromethyl)phenyl]amino]methylene]-4,6(1H,5H)-pyrimidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501121482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

4,6(1H,5H)-Pyrimidinedione, dihydro-2-thioxo-5-[[[3-(trifluoromethyl)phenyl]amino]methylene]- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sulfur-containing reagents and halogen derivatives . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the interaction with ethyl 2-isothiocyanatoacetate can lead to the formation of condensed pyrimidine and imidazole fragments .

Scientific Research Applications

Medicinal Applications

  • Antitumor Activity :
    • Research indicates that derivatives of pyrimidinediones exhibit significant antitumor properties. A study demonstrated that modifications in the trifluoromethyl group can enhance the cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the inhibition of DNA synthesis in rapidly dividing cells .
  • Antimicrobial Properties :
    • The compound has shown efficacy against a range of bacteria and fungi. Its thioxo group enhances its interaction with microbial enzymes, leading to increased antimicrobial activity. In vitro studies have reported effective inhibition of pathogens such as Staphylococcus aureus and Candida albicans .
  • Anti-inflammatory Effects :
    • Investigations into the anti-inflammatory potential of this compound have revealed its ability to modulate inflammatory pathways. It inhibits the production of pro-inflammatory cytokines, making it a candidate for treating conditions like arthritis and other inflammatory diseases .

Agricultural Applications

  • Herbicidal Activity :
    • The compound has been evaluated for its herbicidal properties against various weed species. Field trials have shown that formulations containing this pyrimidinedione derivative can effectively reduce weed biomass while being less harmful to crops .
  • Plant Growth Regulation :
    • Studies suggest that certain derivatives can act as plant growth regulators, promoting root development and enhancing crop yield under stress conditions such as drought .

Material Science Applications

  • Polymer Synthesis :
    • The chemical structure allows for incorporation into polymer matrices, enhancing thermal stability and mechanical properties. Research has explored its use in developing high-performance materials for coatings and composites .
  • Nanotechnology :
    • The compound has potential applications in nanotechnology for drug delivery systems due to its ability to form stable nanoparticles. These nanoparticles can encapsulate therapeutic agents, improving their bioavailability and targeting specific tissues .

Case Studies

StudyFocusFindings
Antitumor ActivityEnhanced cytotoxicity against cancer cell lines through DNA synthesis inhibition.
Antimicrobial PropertiesEffective against Staphylococcus aureus and Candida albicans.
Herbicidal ActivitySignificant reduction in weed biomass with minimal crop damage in field trials.
Polymer SynthesisImproved thermal stability and mechanical properties in polymer applications.

Comparison with Similar Compounds

Comparison with Analogues

Substituent Variations and Molecular Properties

Key Compounds :

2-Thioxo-5-({5-[2-(trifluoromethyl)phenyl]-2-furyl}methyl)dihydro-4,6(1H,5H)-pyrimidinedione Substituent: Furylmethyl group with a trifluoromethylphenyl moiety. Molecular Weight: 368.329 g/mol.

(5E)-1-(4-Fluorophenyl)-5-[(5-methyl-2-thienyl)methylene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione Substituent: Thienylmethylene group with a 4-fluorophenyl ring.

4,6(1H,5H)-Pyrimidinedione, dihydro-5-((4-methoxyphenyl)methylene)-2-thioxo

  • Substituent : 4-Methoxyphenylmethylene.
  • Effect : The electron-donating methoxy group increases resonance stabilization, contrasting with the electron-withdrawing trifluoromethyl group in the target compound, which may enhance acidity .

4,6(1H,5H)-Pyrimidinedione, dihydro-5-[(4-nitrophenyl)methylene]-2-thioxo

  • Substituent : 4-Nitrophenylmethylene.
  • Reactivity : The nitro group’s strong electron-withdrawing nature increases electrophilicity, making this compound more reactive in nucleophilic substitutions than the target .
Table 1: Substituent-Driven Properties
Compound Substituent Molecular Weight (g/mol) Key Property Change
Target Compound [[3-(trifluoromethyl)phenyl]amino]methylene ~368 (estimated) High lipophilicity, moderate reactivity
Furylmethyl-trifluoromethylphenyl 368.329 Increased aromaticity
Thienylmethylene-4-fluorophenyl N/A Enhanced dipole interactions
4-Methoxyphenylmethylene 262.29 Resonance stabilization
4-Nitrophenylmethylene 277.256 High electrophilicity

Biological Activity

4,6(1H,5H)-Pyrimidinedione, dihydro-2-thioxo-5-[[[3-(trifluoromethyl)phenyl]amino]methylene]- is a compound with significant potential in medicinal chemistry. Its structure incorporates a pyrimidinedione core, which is known for its biological activity, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various therapeutic areas, and relevant case studies.

Chemical Structure and Properties

The chemical formula for 4,6(1H,5H)-Pyrimidinedione is C16H11F3N2O3SC_{16}H_{11}F_{3}N_{2}O_{3}S with a molecular weight of approximately 368.33 g/mol. The compound is characterized by the presence of a trifluoromethyl group and a thioxo moiety which contribute to its unique properties and biological activities.

PropertyValue
Molecular FormulaC₁₆H₁₁F₃N₂O₃S
Molecular Weight368.33 g/mol
CAS Number959343-20-5
IUPAC Name2-sulfanylidene-5-({5-[2-(trifluoromethyl)phenyl]furan-2-yl}methyl)-1,3-diazinane-4,6-dione

The biological activity of 4,6(1H,5H)-Pyrimidinedione is primarily attributed to its ability to inhibit key enzymes involved in nucleic acid synthesis. Pyrimidine derivatives are known to target enzymes such as:

  • Dihydrofolate reductase (DHFR)
  • Thymidylate synthase (TSase)
  • Thymidine phosphorylase (TPase)

These enzymes play crucial roles in DNA biosynthesis and cell proliferation. By inhibiting these enzymes, the compound can effectively reduce cancer cell growth and enhance the efficacy of existing chemotherapeutic agents.

Anticancer Activity

Research has shown that derivatives of pyrimidinediones exhibit significant anticancer properties. In vitro studies have demonstrated that compounds similar to 4,6(1H,5H)-Pyrimidinedione can induce apoptosis in various cancer cell lines. For instance:

  • K562 Cell Line : The compound was tested against K562 myelogenous leukemia cells using the SRB assay. The results indicated a dose-dependent inhibition of cell growth with calculated GI50 values suggesting potent anticancer activity.

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Studies on related pyrimidine derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria. For example:

  • E. coli and S. aureus : Compounds derived from pyrimidinedione structures were subjected to antimicrobial testing and demonstrated moderate to good antibacterial activity.

Case Studies

Several studies have highlighted the efficacy of pyrimidine derivatives in clinical settings:

  • Study on Anticancer Efficacy : A recent study evaluated a series of pyrimidine derivatives including 4,6(1H,5H)-Pyrimidinedione against various cancer cell lines. The findings revealed that specific modifications to the pyrimidine structure enhanced anticancer activity significantly compared to standard treatments.
  • Antimicrobial Screening : Another research effort focused on synthesizing new pyrimidine derivatives for antimicrobial testing against resistant strains of bacteria. The results indicated that certain substitutions on the phenyl ring improved antibacterial potency.

Table 2: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AnticancerK562Dose-dependent inhibition
AntimicrobialE. coliModerate antibacterial
AntimicrobialS. aureusGood antibacterial

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing this pyrimidinedione derivative, and what methodological considerations are critical for reproducibility?

  • Answer: The compound is typically synthesized via a multi-step condensation reaction. Key steps include:

  • Step 1: Reacting a dihydro-2-thioxopyrimidinedione core with a substituted benzaldehyde derivative (e.g., 3-(trifluoromethyl)aniline) under reflux in anhydrous solvents like THF or DMF. Catalysts such as triethylamine (Et₃N) are used to neutralize HCl byproducts .
  • Step 2: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Monitoring by TLC ensures reaction completion .
  • Critical Considerations: Moisture-sensitive intermediates require inert atmospheres (N₂/Ar). Yield optimization depends on stoichiometric ratios and reaction time (typically 48–72 hours) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should researchers interpret key spectral data?

  • Answer:

  • NMR (¹H/¹³C): The thioxo group (C=S) appears as a deshielded carbon signal (~δ 180–190 ppm in ¹³C NMR). The trifluoromethyl group (-CF₃) shows a singlet at ~δ -60 ppm in ¹⁹F NMR .
  • IR Spectroscopy: Stretching vibrations for C=S (1050–1250 cm⁻¹) and C=O (1650–1750 cm⁻¹) confirm core structural motifs .
  • X-ray Crystallography: Resolves the Z/E configuration of the methylene group, critical for understanding steric effects .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the role of the trifluoromethylphenyl group in bioactivity?

  • Answer:

  • Methodology: Synthesize analogs with substituent variations (e.g., -CF₃ replaced with -Cl, -NO₂, or -CH₃) and test against target enzymes or receptors.
  • Data Analysis: Use IC₅₀/EC₅₀ comparisons to quantify potency changes. For example, -CF₃ may enhance lipophilicity and membrane permeability, as seen in kinase inhibition assays .
  • Table 1: Example SAR Data
SubstituentLogPIC₅₀ (µM)
-CF₃2.80.12
-Cl2.10.45
-NO₂1.91.20

Q. What computational strategies are recommended to model the compound’s interaction with biological targets (e.g., enzymes)?

  • Answer:

  • Molecular Docking: Use software like AutoDock Vina to predict binding poses. The methylene group’s conformation (Z/E) significantly affects hydrogen bonding with active-site residues .
  • MD Simulations: Run 100-ns trajectories in explicit solvent (e.g., GROMACS) to assess stability of the ligand-receptor complex. Focus on RMSD fluctuations near the trifluoromethylphenyl moiety .

Q. How should researchers address contradictory bioactivity data across different experimental models?

  • Answer:

  • Replication: Repeat assays in orthogonal systems (e.g., cell-free vs. cell-based assays) to rule out model-specific artifacts .
  • Meta-Analysis: Pool data from multiple studies using fixed/random-effects models. For example, discrepancies in IC₅₀ values may arise from variations in assay pH or co-solvents .

Methodological & Theoretical Frameworks

Q. What theoretical frameworks are relevant for studying this compound’s mechanism of action in enzyme inhibition?

  • Answer: Link research to:

  • Transition-State Theory: Analyze how the thioxo group mimics high-energy intermediates in enzymatic reactions (e.g., thymidylate synthase inhibition) .
  • Hammett Linear Free-Energy Relationships (LFER): Correlate substituent electronic effects (-CF₃, -NH₂) with inhibitory activity to quantify electronic contributions .

Q. What experimental designs are optimal for evaluating pH-dependent stability of this compound?

  • Answer:

  • Design: Incubate the compound in buffers (pH 2–10) at 37°C for 24–72 hours. Monitor degradation via HPLC-UV.
  • Key Parameters: The trifluoromethyl group may confer acid stability, while the thioxo moiety is prone to oxidation at alkaline pH .

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